cis-1,2-Dibromocyclopentane
Description
Context within Organic Chemistry: The Cyclopentane (B165970) Ring as a Fundamental Structural Motif
Cyclopentane, a cycloalkane with the formula C₅H₁₀, consists of a ring of five carbon atoms. numberanalytics.com This five-membered ring structure is a common and fundamental motif in a vast array of organic molecules. ontosight.ai Cycloalkanes, in general, are saturated hydrocarbons characterized by their ringed structures, which imparts a degree of rigidity not seen in their open-chain counterparts. libretexts.org The cyclopentane ring, in particular, is a ubiquitous feature in many natural products, pharmaceuticals, and materials. acs.org Its prevalence underscores the importance of understanding the chemistry of its derivatives.
Importance of Substituted Cycloalkanes in Synthetic and Mechanistic Research
Substituted cycloalkanes, which are cycloalkanes bearing one or more substituent groups, are of immense interest in both synthetic and mechanistic organic chemistry. chemrxiv.orgresearchgate.net The spatial arrangement of these substituents gives rise to stereoisomers, which are molecules that share the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. libretexts.org The study of these isomers is crucial as different stereoisomers can exhibit distinct physical, chemical, and biological properties.
The development of synthetic strategies to create specifically substituted cycloalkanes is an active area of research. acs.org Methods such as intramolecular C-H insertion and catalytic hydroalkylation are employed to generate highly functionalized cyclopentane derivatives. chemrxiv.orgacs.orgresearchgate.net These synthetic endeavors are not only aimed at creating new molecules but also at understanding the mechanisms that govern chemical reactions, including their stereochemical outcomes. rutgers.edu
Focus on cis-1,2-Dibromocyclopentane as a Model System for Stereochemical Investigations
Among the various substituted cycloalkanes, 1,2-dibromocyclopentane (B3025039) serves as an excellent model system for exploring the principles of stereochemistry. libretexts.orglibretexts.org This compound can exist as two primary stereoisomers: this compound and trans-1,2-Dibromocyclopentane (B238971). libretexts.org In the cis isomer, both bromine atoms are situated on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. libretexts.org
This seemingly simple difference in spatial arrangement has profound implications. The study of this compound and its trans counterpart allows for a detailed examination of concepts such as cis-trans isomerism, conformational analysis, and the influence of stereochemistry on reaction pathways. libretexts.org For instance, the addition of bromine (Br₂) to cyclopentene (B43876) typically results in the formation of trans-1,2-dibromocyclopentane via an anti-addition mechanism, highlighting how reaction mechanisms can dictate stereochemical outcomes. chemistrysteps.com
The distinct stereoisomers of 1,2-dibromocyclopentane provide a clear and tangible example of how molecular geometry can lead to different chemical entities with unique properties. libretexts.org In total, there are three stereoisomers of 1,2-dibromocyclopentane: the cis isomer, which is a meso compound (achiral despite having chiral centers), and a pair of enantiomers that constitute the trans isomer. pressbooks.pub
Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈Br₂ |
| Molecular Weight | 227.92 g/mol |
| IUPAC Name | (1S,2R)-1,2-dibromocyclopentane |
| InChI | InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5+ |
| InChIKey | LJCGLSZQABMYGU-SYDPRGILSA-N |
| Canonical SMILES | C1CCC@HBr |
Table generated from data available in PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8Br2 |
|---|---|
Molecular Weight |
227.92 g/mol |
IUPAC Name |
(1S,2R)-1,2-dibromocyclopentane |
InChI |
InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5+ |
InChI Key |
LJCGLSZQABMYGU-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)Br)Br |
Canonical SMILES |
C1CC(C(C1)Br)Br |
Origin of Product |
United States |
Stereochemistry and Isomerism of 1,2 Dibromocyclopentane
Stereoisomeric Forms of 1,2-Dibromocyclopentanelibretexts.orgmnstate.edubrainly.comdummies.com
1,2-Dibromocyclopentane (B3025039) exists as two primary stereoisomers: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane (B238971). libretexts.orglibretexts.org In the cis isomer, both bromine atoms are located on the same side of the cyclopentane (B165970) ring. libretexts.orglibretexts.org Conversely, in the trans isomer, the bromine atoms are situated on opposite sides of the ring. libretexts.orglibretexts.org This seemingly simple difference in spatial orientation has profound implications for the chirality and optical properties of these molecules.
This compound: Achirality and Internal Plane of Symmetrynist.govbrainly.comfiveable.mequizlet.com
A detailed examination of this compound reveals that despite having two stereocenters—carbon atoms bonded to four different groups—the molecule as a whole is achiral. mnstate.edumnstate.edu This is due to the presence of an internal plane of symmetry that bisects the molecule, rendering one half a mirror image of the other. dummies.comdummies.com
Because this compound contains stereocenters yet is achiral due to an internal plane of symmetry, it is classified as a meso compound. mnstate.edudummies.commnstate.edu A meso compound is a non-optically active member of a set of stereoisomers, at least two of which are optically active. mnstate.edu The symmetry within the molecule means that it is superimposable on its mirror image. dummies.comdummies.com
The achiral nature of this compound directly dictates its optical activity. Since the molecule is superimposable on its mirror image, it does not rotate the plane of polarized light. mnstate.edumnstate.edu Therefore, this compound is optically inactive. mnstate.edumnstate.edu This is a defining characteristic of meso compounds. mnstate.edu
trans-1,2-Dibromocyclopentane: Chiral Nature and Enantiomeric Relationshipnist.govfiveable.mequizlet.commnstate.edu
In stark contrast to its cis counterpart, trans-1,2-dibromocyclopentane lacks an internal plane of symmetry. dummies.combrainly.com The placement of the bromine atoms on opposite faces of the ring eliminates the possibility of such symmetry. dummies.com Consequently, the molecule is chiral. dummies.combrainly.com
Because it is chiral and not superimposable on its mirror image, trans-1,2-dibromocyclopentane can exist as a pair of enantiomers. brainly.combrainly.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. mnstate.edu These two enantiomeric forms of trans-1,2-dibromocyclopentane are optically active, rotating plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers, known as a racemic mixture, will be optically inactive. mnstate.edu
Conformational Analysis of Disubstituted Cyclopentanes
The stereochemical outcomes of disubstituted cycloalkanes are intrinsically linked to their conformational properties. Unlike their acyclic counterparts which have relatively free rotation around carbon-carbon single bonds, cycloalkanes exhibit restricted rotation due to their ring structures. libretexts.orglibretexts.org
Ring Rigidity and Restricted Conformational Freedom in Cycloalkaneslibretexts.orgmnstate.edubrainly.com
The cyclic nature of alkanes imposes significant constraints on their conformational freedom. libretexts.org The cyclopentane ring, while more flexible than cyclopropane (B1198618) or cyclobutane, is not planar. libretexts.orgrsc.org It adopts non-planar conformations, such as the "envelope" and "half-chair" forms, to alleviate torsional strain. libretexts.orgdigitellinc.com This puckering of the ring influences the spatial orientation of substituents. The interconversion between these conformations is rapid, but the ring structure itself imparts a degree of rigidity that prevents free rotation around the ring's carbon-carbon bonds. libretexts.orgdigitellinc.com This restricted conformational freedom is a key factor in the existence of stable cis and trans isomers in disubstituted cyclopentanes like 1,2-dibromocyclopentane. libretexts.orglibretexts.org
Pseudorotation Pathways and Conformations in Five-Membered Rings
Five-membered rings, such as the cyclopentane moiety in this compound, are not planar. To minimize torsional strain, they adopt puckered conformations. The two most significant conformations are the "envelope" (with C_s symmetry) and the "twist" or "half-chair" (with C_2 symmetry). These conformations are energetically very similar and can interconvert rapidly through a low-energy process known as pseudorotation. rsc.orgscribd.com
In pseudorotation, the pucker of the ring moves around the five carbon atoms, allowing the molecule to transition between various envelope and twist forms without passing through a high-energy planar state. mdpi.com The energy barrier for this interconversion is very low, often comparable to thermal energy (RT) at room temperature, ensuring a dynamic equilibrium between conformers. rsc.org
For substituted cyclopentanes like this compound, the substituents influence the conformational landscape. The bulky bromine atoms affect the stability of the different puckered forms. In the case of a cis-1,2-disubstituted cyclopentane, conformations that place the substituents in pseudo-equatorial and pseudo-axial positions are often favored. conicet.gov.ar Theoretical calculations on related disubstituted cyclopentanes show that the conformational preference is largely governed by the nature of the substituents. conicet.gov.arresearchgate.net For instance, alkyl groups tend to prefer pseudo-equatorial positions to minimize steric hindrance. researchgate.net While specific energy values for this compound require detailed computational analysis, the general principle holds that the molecule will exist as a rapid equilibrium of conformers, with those minimizing the steric interactions of the two cis-bromine atoms being the most populated. conicet.gov.arresearchgate.net
| Conformation | Symmetry | Description |
|---|---|---|
| Envelope | C_s | Four carbon atoms are coplanar, with the fifth atom puckered out of the plane. |
| Twist (Half-Chair) | C_2 | Three adjacent atoms are in a plane, while the other two are on opposite sides of the plane. rsc.org |
Stereochemical Nomenclature and Representation
Application of cis/trans Nomenclature in Cyclic Systems
Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. brainly.com In disubstituted cycloalkanes, such as 1,2-dibromocyclopentane, the restricted rotation around the carbon-carbon single bonds of the ring leads to a form of stereoisomerism known as cis-trans isomerism. libretexts.orgsavemyexams.com
The prefixes cis- (from Latin, meaning "on this side") and trans- (from Latin, meaning "across") are used to denote the relative orientation of the substituents. libretexts.org In This compound , both bromine atoms are located on the same face of the cyclopentane ring. brainly.comlibretexts.orglibretexts.org This means they both point either above or below the approximate plane of the ring. savemyexams.comlibretexts.org This is distinct from its stereoisomer, trans-1,2-dibromocyclopentane, where the bromine atoms are on opposite faces of the ring. libretexts.orglibretexts.org The cis and trans isomers are distinct compounds and cannot be interconverted without breaking and reforming chemical bonds. vaia.com
Standard Chemical Drawing Conventions: Wedge and Dash Bonds for Spatial Orientation
To represent the three-dimensional structure of molecules like this compound on a two-dimensional surface, chemists use standard drawing conventions, primarily the wedge and dash system. mdpi.orgqmul.ac.ukvedantu.com
A solid wedge represents a bond that is pointing out of the plane of the paper, towards the viewer. vedantu.commasterorganicchemistry.com
A dashed wedge or a series of dashes indicates a bond that is pointing into the plane of the paper, away from the viewer. vedantu.commasterorganicchemistry.com
A standard solid line depicts a bond that lies within the plane of the paper. vedantu.com
Synthetic Methodologies and Stereoselective Pathways
Synthesis of 1,2-Dibromocyclopentane (B3025039) Isomers
The synthesis of 1,2-dibromocyclopentane isomers is a classic example in organic chemistry that illustrates fundamental principles of reaction mechanisms and stereoselectivity. The primary route to these compounds involves the halogenation of cyclopentene (B43876).
Halogenation of Cyclopentene
The addition of halogens, particularly bromine (Br₂), across the double bond of an alkene is a fundamental transformation that yields vicinal dihalides. jove.comjove.com This reaction is typically conducted in an inert, non-nucleophilic solvent such as methylene (B1212753) chloride, chloroform, or carbon tetrachloride. jove.comjove.com
The reaction between cyclopentene and bromine is a classic example of electrophilic addition. pearson.com The process is initiated when the electron-rich π bond of the cyclopentene double bond induces a polarization in the approaching bromine molecule. jove.comjove.com This polarization creates a temporary dipole in the Br-Br bond, making one bromine atom electrophilic. lumenlearning.com The π electrons of the alkene then attack the electrophilic bromine atom, leading to the formation of a key intermediate. jove.comjove.compearson.com
Instead of forming a simple carbocation, the reaction proceeds through a more stable, three-membered ring intermediate known as a cyclic bromonium ion. jove.comjove.comlumenlearning.com In this intermediate, the electrophilic bromine atom is bonded to both carbon atoms of the original double bond, carrying a positive charge. lumenlearning.com The formation of this bridged ion is a critical mechanistic feature that dictates the stereochemical outcome of the reaction. pearson.comlumenlearning.com The bromonium ion is more stable than a corresponding carbocation because all atoms have filled octets and it possesses more covalent bonds. jove.comjove.com
The second step of the mechanism involves the nucleophilic attack of the bromide ion (Br⁻), which was formed in the initial step, on one of the carbon atoms of the bromonium ion. jove.comjove.com This attack occurs from the side opposite to the bulky bromonium ion bridge, a process referred to as backside attack, which is characteristic of SN2-like reactions. lumenlearning.comlibretexts.org This steric hindrance from the bromonium ion effectively shields one face of the ring. openstax.org
The consequence of the anti-addition mechanism is a high degree of stereoselectivity. lumenlearning.comlibretexts.org The two bromine atoms add to opposite faces of the cyclopentene ring, resulting exclusively in the formation of trans-1,2-dibromocyclopentane (B238971). jove.comjove.comlumenlearning.comdoubtnut.com The cis-isomer, where both bromine atoms are on the same face of the ring, is not formed under these conditions. lumenlearning.com This stereospecificity, where a particular stereoisomer of the starting material yields a specific stereoisomer of the product, is strong evidence for the existence of the cyclic bromonium ion intermediate. libretexts.orgdoubtnut.com If a planar carbocation intermediate were involved, attack by the bromide ion could occur from either face, leading to a mixture of both cis and trans isomers. lumenlearning.comlibretexts.org
| Reactant | Reagent | Solvent | Key Intermediate | Mechanism | Major Product | Minor Product |
|---|---|---|---|---|---|---|
| Cyclopentene | Br₂ | CCl₄ | Cyclic Bromonium Ion | Anti-addition | trans-1,2-Dibromocyclopentane | None |
Stereospecific Approaches to cis-1,2-Dibromocyclopentane and Related Compounds
While the electrophilic addition of bromine to cyclopentene reliably produces the trans-isomer, the synthesis of this compound requires alternative strategies that can control the stereochemistry of the addition.
Reaction Mechanisms and Reactivity Profiles
Nucleophilic Substitution Reactions of 1,2-Dibromocyclopentane (B3025039)
Nucleophilic substitution reactions involve the replacement of one or both bromine atoms by a nucleophile. smolecule.com The specific mechanism of these reactions is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.
Mechanistic Pathways: SN1 vs. SN2 Considerations
The substitution of bromine in 1,2-dibromocyclopentane can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. wikipedia.orgmasterorganicchemistry.com
S(_N)2 Mechanism: This is a one-step, bimolecular process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org Strong nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway. libretexts.org For cis-1,2-dibromocyclopentane, an S(_N)2 reaction would involve the nucleophile approaching the carbon atom from the face opposite to the bromine atom.
S(_N)1 Mechanism: This is a two-step, unimolecular process that begins with the departure of the leaving group (bromide ion) to form a carbocation intermediate. masterorganicchemistry.comsavemyexams.com The nucleophile then attacks the planar carbocation, which can occur from either face, potentially leading to a mixture of stereoisomers. masterorganicchemistry.com The S(_N)1 mechanism is favored by weak nucleophiles, polar protic solvents, and for substrates that can form stable carbocations. libretexts.orgmasterorganicchemistry.com In the case of 1,2-dibromocyclopentane, the stability of the secondary carbocation formed plays a crucial role.
The competition between S(_N)1 and S(_N)2 pathways is a key aspect of the reactivity of 1,2-dibromocyclopentanes. For instance, when treated with ammonia, this compound and its trans isomer exhibit different reaction pathways, highlighting the influence of stereochemistry on the reaction mechanism. princeton.edu
Stereochemical Consequences of Substitution
The stereochemistry of the starting material, this compound, has a profound impact on the stereochemistry of the substitution products.
In an S(_N)2 reaction , the backside attack of the nucleophile dictates a specific stereochemical outcome. For this compound, this would result in the formation of a trans-substituted product due to the inversion of configuration at the reaction center. chegg.com
In an S(_N)1 reaction , the formation of a planar carbocation intermediate allows for the nucleophile to attack from either the same side (syn) or the opposite side (anti) as the original leaving group. masterorganicchemistry.com This can lead to a mixture of both cis and trans products. However, the presence of the adjacent bromine atom can influence the direction of nucleophilic attack, potentially leading to a preferential formation of one stereoisomer over the other. The formation of a bridged bromonium ion intermediate can also dictate the stereochemical outcome, leading exclusively to the trans product. chemvista.orgprinceton.edu
Elimination Reactions
Under the influence of a base, this compound can undergo elimination reactions to form unsaturated products, primarily cyclopentene (B43876) derivatives. smolecule.com These reactions can proceed through either E1 or E2 mechanisms.
E1 and E2 Elimination Mechanisms Leading to Unsaturated Products
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously. tdl.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in Strong, bulky bases favor the E2 pathway. masterorganicchemistry.com
E1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the leaving group departing to form a carbocation intermediate. iitk.ac.in A weak base then removes a proton from an adjacent carbon in a fast second step to form the double bond. masterorganicchemistry.com E1 reactions are favored by weak bases and conditions that promote carbocation formation. numberanalytics.com
The choice between E1 and E2 mechanisms is influenced by the strength of the base, the solvent, and the structure of the substrate. masterorganicchemistry.com
Stereochemical Control in Elimination: syn versus anti Elimination Processes
A critical aspect of E2 elimination reactions is the required geometry of the proton and the leaving group.
Anti-elimination: The proton and the leaving group must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the C-C bond (dihedral angle of 180°). chemistrysteps.commgscience.ac.in This staggered conformation is generally lower in energy and is the preferred pathway for most E2 reactions. mgscience.ac.in
Syn-elimination: The proton and the leaving group are in a syn-periplanar conformation, on the same side of the C-C bond (dihedral angle of 0°). mgscience.ac.in This eclipsed conformation is higher in energy, and syn-elimination is less common but can occur in rigid systems where an anti-periplanar arrangement is not possible. libretexts.org
Influence of Starting Material Stereochemistry on Elimination Product Distribution
The stereochemistry of this compound plays a crucial role in determining the products of E2 elimination. For an E2 reaction to occur via the preferred anti-elimination pathway, the hydrogen atom to be removed and the bromine atom must be able to adopt an anti-periplanar arrangement. In a cyclopentane (B165970) ring, this requires a specific conformation.
In some cases, the rigid structure of the cycloalkane may prevent the ideal anti-periplanar geometry, potentially leading to slower reaction rates or favoring a syn-elimination pathway. libretexts.org For example, studies on related trans-1,2-dibromocycloalkanes have shown that they can yield 1-bromocycloalkenes, which can only be formed through a less favorable syn-elimination process. tdl.org The stereochemistry of the starting material dictates which conformer can participate in the elimination and, consequently, the regioselectivity and stereoselectivity of the resulting alkene. libretexts.orglibretexts.org
The competition between substitution and elimination pathways, and the specific stereochemical outcomes, are fundamental to understanding the chemical behavior of this compound.
Table of Reaction Conditions and Products
| Reactant | Reagents/Conditions | Reaction Type | Major Product(s) | Ref. |
| This compound | Strong Nucleophile, Polar Aprotic Solvent | S(_N)2 | trans-1-Bromo-2-nucleo-cyclopentane | libretexts.org |
| This compound | Weak Nucleophile, Polar Protic Solvent | S(_N)1 | Mixture of cis- and trans-1-Bromo-2-nucleo-cyclopentane | libretexts.org |
| This compound | Strong, Bulky Base | E2 | Cyclopentene, 3-Bromocyclopentene | masterorganicchemistry.com |
| This compound | Weak Base, Heat | E1 | Cyclopentene, 3-Bromocyclopentene | masterorganicchemistry.com |
Rearrangement Processes in Cyclopentane Systems
Rearrangement reactions in cyclopentane systems, as with other cycloalkanes, are often driven by the pursuit of greater thermodynamic stability. These processes typically involve carbocation intermediates, which can undergo shifts to form more stable carbocations or to relieve ring strain.
In the context of halogenated cyclopentanes, the formation of a carbocation can be initiated by the loss of a halide ion. For instance, should a bromide ion depart from a cyclopentane ring, a secondary carbocation is formed. This intermediate is susceptible to rearrangements. While less strained than cyclopropane (B1198618) or cyclobutane, the cyclopentane ring is not free of strain. Rearrangements can occur to form a more stable carbocation, for example, through a hydride or alkyl shift.
A significant type of rearrangement observed in cyclic systems is ring expansion. chemistrysteps.com For example, a cyclopentyl system bearing a carbocation adjacent to the ring could potentially rearrange to a more stable cyclohexane (B81311) ring. This process is driven by both the formation of a more stable carbocation (e.g., secondary to tertiary) and the lower ring strain of a cyclohexane chair conformation compared to a cyclopentane envelope or half-chair conformation. chemistrysteps.com The conversion of a cyclopentane derivative to a cyclohexane is a known ring-expansion rearrangement. chemistrysteps.com
These rearrangements are particularly relevant in reactions proceeding through an SN1 or E1 mechanism, where a carbocation intermediate is explicitly formed. The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, a secondary carbocation on a cyclopentane ring will rearrange if a more stable tertiary carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift. chemistrysteps.com While specific documented rearrangements of this compound itself are not extensively detailed in general literature, the principles of carbocation-mediated rearrangements in cyclopentyl systems provide a strong theoretical framework for predicting its potential reactivity under suitable conditions (e.g., in the presence of a Lewis acid).
Table 1: Factors Influencing Carbocation Rearrangements in Cycloalkanes
| Driving Force | Description | Example |
|---|---|---|
| Carbocation Stability | Rearrangement from a less stable (e.g., secondary) to a more stable (e.g., tertiary) carbocation. | A 1,2-hydride shift to move a positive charge to a more substituted carbon. chemistrysteps.com |
| Ring Strain Relief | Expansion of a smaller, more strained ring to a larger, less strained ring. | Conversion of a cyclobutylmethyl cation to a cyclopentyl cation. chemistrysteps.com |
Regioselectivity and Stereoselectivity in Bromocyclopentane Reactivity
The concepts of regioselectivity and stereoselectivity are crucial for understanding the reactivity of brominated cyclopentanes, including the cis-1,2-isomer.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. A classic example related to dibromocyclopentanes is the bromination of cyclopentene. This reaction proceeds exclusively via an anti-addition mechanism, yielding only trans-1,2-dibromocyclopentane (B238971). chemistrysteps.comchemvista.org The cis-isomer is not formed in this reaction. chemvista.org The mechanism involves the formation of a bridged bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the face opposite the bulky bromonium bridge, leading to the observed trans stereochemistry. chemvista.orgjove.com
Conversely, the reactivity of this compound itself is dictated by its specific stereochemistry. For example, in an E2 elimination reaction, a specific stereochemical arrangement is required between the leaving group (one of the bromine atoms) and a proton on the adjacent carbon. This can influence the regioselectivity and stereochemistry of the resulting cyclopentene derivative.
Regioselectivity is the preference for reaction at one position over another. youtube.comkhanacademy.org In reactions of substituted bromocyclopentanes, such as elimination or substitution, the presence of different possible reaction sites can lead to the formation of regioisomers. For instance, in an elimination reaction of a non-symmetrically substituted bromocyclopentane, the double bond could form in different positions, and one regioisomer may be favored (e.g., Zaitsev's rule predicting the more substituted alkene).
For this compound, elimination reactions (dehydrobromination) would lead to the formation of bromocyclopentene. The relative positions of the two bromine atoms in the cis configuration will influence the conformational requirements for the anti-periplanar geometry needed for an E2 reaction, thereby affecting the reaction rate and potentially the product distribution if other competing reactions are possible.
It is important to note the stereochemical nature of the isomers themselves. This compound is an achiral meso compound because it possesses an internal plane of symmetry. mnstate.edu In contrast, trans-1,2-dibromocyclopentane is chiral and exists as a pair of enantiomers. This fundamental difference in symmetry and chirality underpins their distinct behavior in stereoselective and stereospecific reactions.
Table 2: Stereochemical Outcomes in Reactions Involving 1,2-Dibromocyclopentane
| Reaction | Starting Material | Product(s) | Stereochemical Principle |
|---|---|---|---|
| Bromination | Cyclopentene | trans-1,2-Dibromocyclopentane | Anti-addition via a bromonium ion intermediate. jove.com |
| Chirality | This compound | N/A | Achiral (meso compound) due to a plane of symmetry. mnstate.edu |
| Chirality | trans-1,2-Dibromocyclopentane | N/A | Chiral (exists as a pair of enantiomers). |
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies
NMR spectroscopy is a powerful, non-destructive technique for probing the structure and dynamic behavior of molecules in solution. auremn.org.br For flexible ring systems like cis-1,2-dibromocyclopentane, NMR provides critical insights into the preferred conformations and the energy barriers between them.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental to the conformational analysis of cyclopentane (B165970) derivatives. The cyclopentane ring is not planar and exists in a continuous series of rapidly interconverting "envelope" (E) and "twist" (T) conformations to minimize steric and torsional strain. rsc.org In this compound, the two bromine atoms are situated on the same face of the ring. libretexts.org
The chemical shifts of the ring protons and the multiplicity of their signals are highly sensitive to their local electronic environment and spatial orientation. Conformational averaging on the NMR timescale often results in a spectrum that reflects a weighted average of the contributing envelope and twist forms. A detailed analysis of these averaged parameters allows for the deduction of the most stable conformations and the dynamics of the pseudorotational circuit.
The magnitude of vicinal proton-proton spin-spin coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship famously described by the Karplus equation. mdpi.com This dependency is a cornerstone for determining the conformational preferences of cyclic molecules. In five-membered rings, the vicinal SSCCs vary as the ring puckers and traverses the pseudorotational pathway.
By accurately measuring the complete set of vicinal SSCCs from the ¹H-NMR spectrum, it is possible to parameterize these values as a function of the pseudorotation phase angle. mdpi.com This process allows for the construction of a pseudorotation potential energy surface, which describes the relative energies of all possible conformations of the ring. This method has been successfully applied to determine the conformational potentials of related trans-disubstituted cyclopentanes, providing a robust framework for how such an analysis would be approached for the cis isomer. mdpi.com
The ¹H-NMR spectra of conformationally flexible molecules like this compound can be complex, with overlapping multiplets that are difficult to analyze by simple inspection. To extract highly accurate and precise values for chemical shifts and spin-spin coupling constants, total lineshape fitting algorithms are employed.
Programs such as VALISA (VALue Iteration by Spectrum Analysis) perform a quantum mechanical simulation of the NMR spectrum and iteratively adjust the NMR parameters (chemical shifts and coupling constants) to achieve the best possible fit between the simulated and the experimental spectrum. researchgate.netresearchgate.net This approach avoids the need for manual spectral assignment and can overcome the challenges of strongly coupled spin systems, yielding high-precision SSCCs. researchgate.netresearchgate.net These precise constants are essential for an accurate determination of the molecule's pseudorotation potential as described in the previous section. mdpi.com While extensively used for the trans-isomer, this methodology is equally applicable to resolving the complex spectrum of this compound. researchgate.net
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals in complex molecules. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable for establishing the connectivity within a molecule by correlating the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. libretexts.orgsdsu.edu
In an HSQC spectrum of this compound, a cross-peak appears at the intersection of the ¹H chemical shift on one axis and the ¹³C chemical shift on the other axis for each C-H bond. libretexts.org This allows for the direct assignment of each proton signal to its corresponding carbon atom in the cyclopentane ring. This is a critical first step before a more detailed conformational analysis using coupling constants can be performed, as it ensures that the correct protons are being evaluated.
Integrated Spectroscopic Approaches for Comprehensive Molecular Structure Determination
While NMR provides unparalleled detail about molecular conformation, a comprehensive structural elucidation often involves integrating data from multiple spectroscopic methods.
Mass spectrometry provides two primary pieces of information crucial for structural determination: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern. libretexts.orgchemguide.co.uk For this compound (C₅H₈Br₂), the molecular ion peak ([M]•+) would be observed, taking into account the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). nih.gov
Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragments provides insight into the molecule's structure. Plausible fragmentation pathways for this compound include the loss of a bromine radical (Br•) to form a [C₅H₈Br]⁺ ion, or the elimination of a molecule of hydrogen bromide (HBr) to yield a [C₅H₇Br]•+ ion. The relative abundance of these and other fragment ions helps to confirm the molecular structure.
| Ion/Fragment Formula | Description of Loss | Predicted m/z (using ⁷⁹Br) | Predicted m/z (using ⁸¹Br) |
|---|---|---|---|
| [C₅H₈Br₂]•+ | Molecular Ion (M•+) | 226 | 228/230 |
| [C₅H₈Br]⁺ | Loss of a Br• radical | 147 | 149 |
| [C₅H₇Br]•+ | Loss of HBr | 146 | 148 |
| [C₅H₇]⁺ | Loss of Br₂ and H• | 67 | 67 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its alkane framework and the carbon-bromine bonds.
The primary vibrational modes expected in the spectrum arise from the C-H and C-Br bonds. The cyclopentane ring gives rise to characteristic alkane absorptions:
C-H Stretching: Strong absorptions are anticipated in the 2850-3000 cm⁻¹ region, typical for the stretching vibrations of C-H bonds in saturated (sp³) systems. docbrown.info
C-H Bending: Bending or scissoring vibrations of the CH₂ groups within the ring are expected to appear around 1450-1470 cm⁻¹. docbrown.info
The key functional group identification for this molecule is the carbon-bromine bond. The C-Br stretching vibration is characteristically found in the fingerprint region of the spectrum at lower wavenumbers due to the high mass of the bromine atom. For bromoalkanes, this absorption is typically observed in the 600-500 cm⁻¹ range. The presence of a band in this region is a strong indicator of a C-Br bond.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch | 2850 - 3000 | Cyclopentane Ring (sp³ C-H) |
| C-H Bend (Scissoring) | 1450 - 1470 | Cyclopentane Ring (CH₂) |
| C-Br Stretch | 600 - 500 | Bromoalkane (C-Br) |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of UV or visible light. This technique is most informative for compounds containing chromophores, which are typically systems with π-electrons, such as conjugated double bonds or aromatic rings. masterorganicchemistry.com
This compound is a saturated alkyl halide, meaning it lacks π-bonds and therefore does not possess a traditional chromophore. docbrown.info The only available electrons for electronic excitation are those in σ (sigma) bonds and the non-bonding lone-pair electrons on the bromine atoms. The possible electronic transitions are σ→σ* and n→σ*. These transitions require a high amount of energy, corresponding to wavelengths in the far-UV region (typically below 200 nm). msu.edu Consequently, this compound is expected to be transparent in the standard UV-Vis spectral range of 200-800 nm, showing no significant absorbance peaks.
| Spectral Region | Expected Absorption | Reason |
|---|---|---|
| UV-Vis (200-800 nm) | None significant | Absence of a chromophore; only high-energy σ→σ* and n→σ* transitions are possible. |
X-ray Crystallography for Definitive Stereochemical Assignments
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of each atom, yielding unambiguous information about bond lengths, bond angles, and stereochemistry.
For this compound, an X-ray crystallographic analysis would provide the ultimate confirmation of its cis configuration. While specific crystallographic data for this compound is not widely published, such an analysis would yield critical structural parameters. The resulting data would definitively show both bromine atoms positioned on the same face of the cyclopentane ring. libretexts.org The cyclopentane ring itself is not planar and typically adopts an envelope or half-chair conformation to relieve steric strain. ic.ac.uk X-ray analysis would reveal the exact conformation of the ring in the crystal lattice.
| Structural Parameter | Information Provided by X-ray Crystallography |
|---|---|
| Stereochemistry | Unambiguous confirmation of the cis relationship between the two bromine atoms. |
| Bond Lengths | Precise measurements of all C-C, C-H, and C-Br bond distances. |
| Bond Angles | Accurate values for all bond angles (e.g., C-C-C, Br-C-C). |
| Torsion Angles | Determination of the puckering and conformation of the cyclopentane ring. |
| Crystal Packing | Information on intermolecular interactions in the solid state. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Elucidating Conformational Landscapes
The conformational landscape of cyclopentane (B165970) and its derivatives is primarily defined by two low-energy, non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring this landscape. For substituted cyclopentanes, the stability of any given conformation is determined by a delicate balance of factors including steric hindrance, torsional strain, and electronic interactions. researchgate.net
In the case of cis-1,2-dibromocyclopentane, the two bromine atoms are on the same face of the ring. researchgate.net This arrangement introduces significant steric and electronic considerations. The bromine substituents are expected to influence the puckering of the cyclopentane ring. Theoretical studies on similar substituted cyclopentanes have shown that electronegative substituents tend to favor pseudo-axial positions, while larger alkyl groups prefer pseudo-equatorial locations to minimize steric strain. mdpi.com
Computational methods like DFT (e.g., using functionals like B3LYP or M06-2X) combined with suitable basis sets (such as 6-311+G**) are employed to locate the energy minima corresponding to stable conformers and the transition states that connect them. mdpi.com A detailed conformational analysis using such methods would reveal the relative energies of the various possible envelope and twist forms of this compound, thereby identifying the most stable conformer(s) in the gas phase or in solution. While detailed studies specifically on this compound are not widely available, the principles derived from studies on other disubstituted cyclopentanes provide a strong framework for understanding its conformational preferences. researchgate.netmdpi.com
Table 1: Primary Conformations of the Cyclopentane Ring
| Conformation | Point Group Symmetry | Description |
|---|---|---|
| Envelope | C_s | Four carbon atoms are coplanar, and the fifth is out of the plane. |
Computational Modeling of Pseudorotation Pathways and Energy Barriers
The cyclopentane ring is not static; it undergoes a dynamic process known as pseudorotation, where the molecule rapidly interconverts between various envelope and twist conformations without passing through a high-energy planar state. This entire cycle of conformational change can be described by a phase angle of pseudorotation (φ).
Computational modeling is essential for mapping the potential energy surface (PES) along the pseudorotation pathway. By calculating the energy of the molecule at various points along the pseudorotation coordinate, an energy profile can be constructed. This profile reveals the energy barriers between different conformers. For the parent cyclopentane, the barrier to pseudorotation is very low, making it a highly fluxional molecule at room temperature.
For this compound, the substituents raise the energy barriers on the pseudorotation pathway. The diaxial, diequatorial, and axial-equatorial arrangements of the two cis-bromine atoms will have distinct energies. The energy barriers on the PES represent the energy required to move from one conformation to another. For instance, a transition from an envelope to a twist conformation must overcome a specific energy barrier. While precise energy barriers for this compound require specific calculations, studies on the trans-isomer have successfully used computational methods, validated by NMR data, to determine its pseudorotation potential. researchgate.net A similar approach would be necessary to quantify the energy barriers for the cis-isomer.
Transition State Theory and Mechanistic Simulations of Chemical Reactions
Transition State Theory (TST) is a fundamental concept in computational chemistry used to understand and quantify the rates of chemical reactions. By locating the transition state structure—the highest energy point along a reaction coordinate—and calculating its energy, the activation energy for the reaction can be determined.
For this compound, computational methods could be used to simulate various reactions, such as debromination or nucleophilic substitution. For example, in a zinc-induced dehalogenation reaction, which is known for vicinal dihalides, computational modeling could elucidate the reaction mechanism. mdpi.com This would involve:
Modeling the reactants (this compound and zinc surface/complex).
Searching the potential energy surface for the transition state structure.
Calculating the vibrational frequencies to confirm the transition state (which has exactly one imaginary frequency).
Following the Intrinsic Reaction Coordinate (IRC) from the transition state to connect it to the reactants and products, confirming the proposed pathway.
While textbook mechanisms describe the anti-addition of bromine to cyclopentene (B43876) to form the trans-isomer, and radical addition of HBr to 1-bromocyclopentene to yield the cis-isomer, detailed mechanistic simulations based on quantum chemistry for reactions starting with this compound are not prominent in the surveyed literature.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to predict NMR chemical shifts (¹H and ¹³C).
The predicted NMR spectrum is highly sensitive to the molecule's three-dimensional structure. Therefore, accurate prediction requires calculations to be performed on the correct, lowest-energy conformation or as a Boltzmann-averaged spectrum over several low-energy conformers. For this compound, the different hydrogen and carbon atoms would have distinct chemical shifts depending on their pseudo-axial or pseudo-equatorial positions and their proximity to the bromine atoms.
Similarly, vibrational frequencies for an infrared (IR) spectrum can be calculated. These computed frequencies correspond to specific molecular motions (stretching, bending). By comparing the calculated IR spectrum with an experimental one, chemists can assign specific absorption bands to functional groups and confirm the molecule's identity. Although experimental and computational studies have been performed in detail for the trans-isomer, leading to the determination of its pseudorotation potential from spin-spin coupling constants, similar specific data for this compound is not as readily available. researchgate.net
Table 2: Computationally Predictable Spectroscopic Data
| Spectroscopy Type | Predicted Parameters | Typical Computational Method |
|---|---|---|
| NMR | Chemical Shifts (¹H, ¹³C), Spin-Spin Coupling Constants | DFT, GIAO |
Applications in Advanced Organic Synthesis and Building Blocks
cis-1,2-Dibromocyclopentane as a Versatile Dihalide Precursor in Organic Synthesis
This compound is classified as a vicinal dihalide, meaning it possesses two halogen (bromine) atoms on adjacent carbon atoms. askfilo.com This arrangement of reactive bromine atoms makes it a versatile precursor in a multitude of organic transformations. The carbon-bromine bonds are susceptible to both substitution and elimination reactions, providing chemists with a powerful tool to introduce new functional groups and construct intricate molecular architectures.
In nucleophilic substitution reactions , the bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups onto the cyclopentane (B165970) ring. smolecule.com This process opens avenues for the synthesis of a wide array of cyclopentane derivatives with tailored properties.
Furthermore, this compound can undergo elimination reactions , typically promoted by a base, to form cyclopentene (B43876) or its derivatives. The stereochemistry of the starting material plays a crucial role in the outcome of these reactions. For an E2 (bimolecular elimination) reaction to occur efficiently, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar conformation. iitk.ac.in In the case of this compound, achieving this geometry can be conformationally demanding, influencing the reaction pathway and product distribution. libretexts.org For instance, dehydrobromination with a base like alcoholic potassium hydroxide (B78521) (KOH) can lead to the formation of a double bond. doubtnut.com
The reactivity of vicinal dihalides like this compound also allows for their use in the synthesis of other important intermediates. For example, treatment with zinc dust can lead to the formation of cyclopentene through a dehalogenation reaction. cdnsciencepub.com
Stereocontrolled Synthesis of Complex Molecules and Intermediates
The "cis" configuration of the bromine atoms in this compound provides a specific stereochemical starting point for the synthesis of complex molecules. libretexts.orglibretexts.org The spatial arrangement of the substituents is fixed, which is a critical feature for stereocontrolled synthesis, where the three-dimensional arrangement of atoms in the final product is precisely managed. nih.govosti.govrsc.org
The addition of bromine (Br₂) to cyclopentene typically proceeds through a bromonium ion intermediate, leading to the anti-addition of the bromine atoms and the formation of trans-1,2-dibromocyclopentane (B238971). chemistrysteps.compdx.edu The formation of this compound is therefore not the typical outcome of this reaction. simons-rock.eduprinceton.edu However, once obtained, its specific stereochemistry can be exploited.
The rigidity of the cyclopentane ring, combined with the defined cis orientation of the bromo groups, influences the approach of reagents in subsequent reactions. This steric hindrance can direct incoming groups to specific positions, allowing for the synthesis of a single, desired stereoisomer of a complex molecule. This level of control is paramount in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit vastly different activities.
While detailed research on the direct use of this compound in complex natural product synthesis is not extensively documented in the provided results, the principles of stereocontrol it embodies are fundamental. For instance, the stereocontrolled synthesis of functionalized cis-cyclopentapyrazolidines has been achieved through intramolecular 1,3-dipolar cycloaddition reactions, highlighting the importance of controlling cis-stereochemistry in building complex heterocyclic systems. nih.gov Similarly, stereocontrolled methods have been developed for the synthesis of functionalized cis-decalins and other complex cyclic systems. rsc.orgub.edu
Development of Novel Functionalized Derivatives from Brominated Cyclopentanes
The reactivity of the bromine atoms in this compound serves as a gateway for the development of a wide range of novel functionalized cyclopentane derivatives. By choosing appropriate nucleophiles or reaction conditions, chemists can strategically replace the bromine atoms with other functional groups, leading to molecules with diverse chemical and physical properties.
Research has demonstrated the synthesis of various functionalized cyclopentane derivatives starting from precursors that can be conceptually related to brominated cyclopentanes. For example, the preparation of cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane has been reported, showcasing the ability to introduce multiple functional groups onto a cyclopentane core. beilstein-journals.org While not directly starting from this compound, this illustrates the potential for creating highly functionalized cyclopentane structures.
Recent studies have also focused on the synthesis and properties of functionalized cis-1,2-disubstituted cyclobutanes, which, although a different ring size, highlights a broader interest in the properties of cis-disubstituted cycloalkanes as building blocks. nih.govchemrxiv.org These studies often explore how the cis-stereochemistry influences properties like lipophilicity and acidity, which are crucial in drug design and materials science.
Historical Context and Future Research Trajectories
Evolution of Stereochemical Concepts and Their Impact on Cycloalkane Chemistry
The journey to understanding the three-dimensional nature of molecules began in the 19th century. In 1815, Jean-Baptiste Biot's observation that certain organic compounds could rotate the plane of polarized light laid the groundwork for the concept of optical activity. dalalinstitute.com This phenomenon hinted at a structural feature that was not apparent from a simple two-dimensional representation. The seminal work of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, independently proposing the tetrahedral arrangement of bonds around a carbon atom, provided the crucial breakthrough. This tetrahedral model explained the existence of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. uou.ac.in
The application of these concepts to cyclic systems, or cycloalkanes, brought new complexities. libretexts.org Adolf von Baeyer's strain theory in 1885 attempted to explain the stability of cycloalkanes based on the deviation of bond angles from the ideal tetrahedral angle of 109.5°. While Baeyer's theory correctly predicted high strain for small rings like cyclopropane (B1198618), it incorrectly suggested that larger rings would be increasingly strained. nptel.ac.in It was later understood that larger cycloalkanes, including cyclopentane (B165970), are not planar. msu.edulibretexts.org They adopt puckered conformations to relieve both angle strain and torsional strain (the strain arising from the eclipsing of bonds on adjacent atoms). msu.edulibretexts.org
For cyclopentane, two primary non-planar conformations were identified: the "envelope" and the "half-chair". wikipedia.org These conformations are in rapid equilibrium at room temperature. dalalinstitute.com The introduction of substituents, as in cis-1,2-Dibromocyclopentane, further influences the conformational preferences and introduces the concept of cis-trans isomerism. libretexts.orglibretexts.org In the cis isomer, the two bromine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org The development of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in analyzing the conformations and stereochemistry of such substituted cyclopentanes. cdnsciencepub.com
The evolution of stereochemical language, including the Cahn-Ingold-Prelog (CIP) priority rules for assigning R/S configurations to chiral centers and the E/Z notation for geometric isomers, has provided a systematic way to describe and differentiate between various stereoisomers. uou.ac.in This precise nomenclature is essential for discussing the specific stereochemistry of molecules like this compound.
Current Challenges and Unresolved Questions in Cyclopentane Stereochemistry
Despite significant progress, the stereoselective synthesis and conformational analysis of substituted cyclopentanes continue to present challenges for chemists.
One of the primary hurdles is achieving high levels of stereocontrol in chemical reactions to selectively produce a desired stereoisomer. nih.gov The synthesis of cyclopentane rings with multiple contiguous stereocenters is particularly demanding. nih.gov While numerous methods have been developed, the predictable and efficient synthesis of all possible stereoisomers of a polysubstituted cyclopentane remains an active area of research. nih.gov The development of catalytic asymmetric methods that can control both relative and absolute stereochemistry is a key focus. researchgate.net For instance, while iridium-catalyzed asymmetric hydrogenation has shown success for six-membered rings, achieving high enantioselectivity for five-membered cyclic alkenes has proven more challenging and highly dependent on the substrate's structure. researchgate.net
The conformational flexibility of the cyclopentane ring, even with substituents, complicates its stereochemical analysis. fiveable.me The relatively low energy barrier between different puckered conformations means that the molecule exists as a dynamic equilibrium of various shapes. dalalinstitute.com Predicting the most stable conformation and understanding how this conformational preference influences reactivity is not always straightforward. The lack of resolved stereoisomer data for many cyclopentane derivatives presents both a characterization challenge and a research opportunity. vulcanchem.com
Furthermore, accurately predicting the stereochemical outcome of reactions involving cyclopentane derivatives can be complex. The subtle interplay of steric and electronic effects of substituents, along with the inherent conformational biases of the ring, can lead to unexpected results. For example, determining the number of possible stereoisomers for a trisubstituted cyclopentane requires careful consideration of potential planes of symmetry in different conformations. stackexchange.comwordpress.com The use of planar representations to predict stereoisomerism can sometimes be an oversimplification, and a thorough conformational analysis is often necessary to accurately determine chirality and the total number of stereoisomers. stackexchange.com
Emerging Methodologies for Synthesis and Characterization
In response to the challenges in cyclopentane stereochemistry, researchers are continuously developing innovative synthetic and characterization techniques.
Emerging Synthetic Methodologies:
New catalytic systems are at the forefront of modern cyclopentane synthesis. organic-chemistry.org For instance, metal-free [3+2] cycloaddition reactions of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a diboron(4) compound and a pyridine (B92270), have emerged as a powerful tool for constructing highly substituted cyclopentanes with good diastereoselectivity. organic-chemistry.org Rhodium-catalyzed cascade reactions of vinyldiazoacetates with allyl alcohols have also been shown to generate cyclopentanes with four new stereogenic centers with high stereoselectivity. nih.gov Another promising approach involves the use of vinyl cyclopropyl diborons, which can undergo a radical-mediated [3+2] cycloaddition with olefins to produce highly functionalized cyclopentanes, showing a remarkable preference for the cis-diastereomer. researchgate.net
Metathesis reactions, particularly ring-opening metathesis (ROM) and cross-metathesis (CM), offer versatile pathways to functionalized cyclopentanes from strained bicyclic precursors like norbornadiene derivatives. beilstein-journals.org These methods allow for the introduction of diverse functional groups under mild conditions. beilstein-journals.org
Advanced Characterization Techniques:
The definitive determination of a molecule's three-dimensional structure is often achieved through single-crystal X-ray crystallography. This technique provides unambiguous proof of the absolute and relative stereochemistry of a compound. nih.gov
For compounds that are not crystalline or for studying conformational dynamics in solution, advanced spectroscopic methods are indispensable. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms, which helps in elucidating the relative stereochemistry and preferred conformations of cyclopentane derivatives.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for predicting the relative stabilities of different conformations and for rationalizing the stereochemical outcomes of reactions. researchgate.net DFT analysis can provide insights into reaction mechanisms and transition state geometries, helping to explain observed diastereoselectivity. researchgate.net
The development of reliable methods for analyzing enantiomeric purity is also crucial. This can be achieved using chiral chromatography or by NMR spectroscopy using chiral solvating agents, which can induce chemical shift differences between enantiomers. acs.org
| Methodology | Description | Application to Cyclopentane Stereochemistry |
| Metal-Free [3+2] Cycloaddition | A cycloaddition reaction catalyzed by a diboron(4) compound and a pyridine to form five-membered rings. | Synthesis of highly substituted cyclopentanes with good diastereoselectivity. organic-chemistry.org |
| Rhodium-Catalyzed Cascade Reactions | A sequence of reactions initiated by a rhodium carbene to form complex cyclopentane structures. | Generation of cyclopentanes with multiple stereocenters in a single operation with high stereocontrol. nih.gov |
| Vinyl Cyclopropyl Diboron Cycloaddition | A radical-mediated reaction that opens a cyclopropane ring and adds to an olefin. | Produces highly functionalized cyclopentanes with a preference for the cis-diastereomer. researchgate.net |
| Ring-Opening/Cross-Metathesis (ROM/CM) | Olefin metathesis reactions that open a cyclic olefin and attach a new substituent. | Synthesis of functionalized cyclopentanes from strained bicyclic systems. beilstein-journals.org |
| Single-Crystal X-ray Crystallography | A technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous determination of absolute and relative stereochemistry. nih.gov |
| 2D NMR Spectroscopy (e.g., NOESY) | An NMR technique that detects through-space interactions between nuclei. | Elucidation of relative stereochemistry and conformational preferences in solution. |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of molecules. | Prediction of conformational stabilities and rationalization of reaction stereoselectivity. researchgate.net |
| Chiral Chromatography/NMR with CSAs | Analytical techniques used to separate and quantify enantiomers. | Determination of enantiomeric purity. acs.org |
Potential for Expanded Applications in Specialized Chemical Synthesis
While research on this compound itself is not extensive, its structure as a functionalized cyclopentane makes it a potentially valuable building block in several areas of specialized chemical synthesis. smolecule.com
The cyclopentane ring is a common structural motif in a wide array of biologically active natural products and pharmaceuticals. researchgate.netsmolecule.com Examples include prostaglandins, which are involved in inflammation and other physiological processes, and various antiviral and anticancer agents. nih.gov The cis-1,2-dibromo functionality in this compound provides two reactive sites that can be readily transformed into other functional groups through nucleophilic substitution reactions. smolecule.com This allows for the stereocontrolled introduction of new substituents, making it a useful precursor for the synthesis of complex cyclopentanoid targets and novel drug candidates. researchgate.netsmolecule.com Its derivatives could be explored for a range of therapeutic applications, including as antibacterial or antifungal agents. smolecule.com
In the field of materials science, halogenated organic compounds are investigated for various applications. smolecule.com Derivatives of this compound could potentially be used in the development of new materials such as flame retardants or specialized lubricants. smolecule.com The specific stereochemistry of the molecule could influence its packing in the solid state or its interaction with surfaces, leading to unique material properties.
Furthermore, substituted cyclopentadienyl (B1206354) ligands, which can be synthesized from cyclopentane precursors, are crucial in organometallic chemistry and catalysis. researchgate.net These ligands are used to create metallocene complexes that serve as catalysts in a wide range of organic transformations. researchgate.net The ability to synthesize specifically substituted cyclopentadienes, potentially derived from starting materials like this compound, could lead to the development of new chiral ligands for asymmetric catalysis. researchgate.net This would enable the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
The versatility of the cyclopentane scaffold, combined with the reactive handles provided by the dibromo substitution, positions this compound and related compounds as valuable intermediates for future synthetic endeavors. As synthetic methodologies become more sophisticated, the potential to leverage such building blocks for the creation of complex and functional molecules will undoubtedly expand.
Q & A
Q. How can the cis and trans isomers of 1,2-dibromocyclopentane be experimentally distinguished?
Methodological Answer:
- NMR Spectroscopy : Compare coupling constants (J) between protons on adjacent carbons. In the cis isomer, vicinal protons (H1 and H2) exhibit smaller J values (~2–4 Hz) due to eclipsed conformations, while trans isomers show larger J values (~6–8 Hz) from staggered conformations .
- Dipole Moment Analysis : cis-1,2-Dibromocyclopentane has a higher dipole moment due to additive vector contributions of bromine atoms on the same side, whereas trans isomers exhibit partial cancellation .
- X-ray Crystallography : Direct visualization of spatial arrangement confirms stereochemistry .
| Property | cis-1,2-Dibromocyclopentane | trans-1,2-Dibromocyclopentane |
|---|---|---|
| Dipole Moment (D) | ~3.5 (estimated) | ~1.2 (estimated) |
| NMR J (Hz) | 2–4 | 6–8 |
Q. What synthetic routes yield cis-1,2-dibromocyclopentane?
Methodological Answer: Direct bromination of cyclopentene exclusively produces trans-1,2-dibromocyclopentane due to anti-addition via a bromonium ion intermediate . To synthesize the cis isomer:
- Stereospecific Reduction : Reduce cis-1,2-dibromocyclopentene (if accessible) using hydrogenation with a stereoretentive catalyst.
- Ring-Opening Reactions : Use nucleophilic substitution on a strained cyclopropane precursor (e.g., bromine addition to norbornene derivatives).
- Chiral Catalysis : Explore asymmetric bromination methods to enforce cis stereochemistry, though no literature precedents exist for this compound.
Advanced Research Questions
Q. Why is this compound absent in bromination reactions of cyclopentene?
Methodological Answer: Bromination proceeds via a cyclic bromonium ion intermediate, forcing anti-addition of Br₂. This mechanism sterically and electronically favors trans-1,2-dibromocyclopentane. The cis isomer is geometrically inaccessible due to ring strain and torsional eclipsing in the transition state .
- Key Evidence :
- Bromonium ion formation restricts nucleophilic attack to the opposite side of the ring.
- Experimental data confirm exclusive trans product formation in cyclic alkene bromination .
Q. How can contradictions in optical activity data for this compound derivatives be resolved?
Methodological Answer: Contradictions arise from symmetry misassignment or racemization during synthesis.
- Symmetry Analysis : cis-1,2-Dibromocyclopentane lacks a plane of symmetry, making it chiral. However, improper isolation techniques may lead to racemic mixtures .
- Experimental Replication :
Use enantioselective synthesis (e.g., chiral auxiliaries).
Characterize products via polarimetry and chiral HPLC.
Compare results with computational models (e.g., DFT for dipole moment and optical rotation predictions).
| Isomer | Optical Activity | Rationale |
|---|---|---|
| cis-1,2-Dibromocyclopentane | Optically active | Chiral centers at C1 and C2 |
| trans-1,2-Dibromocyclopentane | Racemic mixture | Planar symmetry in bromonium ion pathway |
Q. What experimental designs address challenges in characterizing this compound stability?
Methodological Answer:
- Thermal Stability Assays :
- Perform differential scanning calorimetry (DSC) to detect decomposition exotherms.
- Monitor isomerization via time-resolved NMR at elevated temperatures.
- Kinetic Studies :
- Use isotopic labeling (e.g., ²H or ¹³C) to trace bromine migration pathways.
- Compare activation energies (Eₐ) for cis-to-trans isomerization using Arrhenius plots .
Data Contradiction Analysis
Q. Why do some sources claim this compound is theoretically possible but synthetically unobserved?
Methodological Answer: Theoretical models (e.g., molecular mechanics) predict cis isomer stability, but synthetic pathways are kinetically barred.
- Key Factors :
- Reaction Mechanism : Anti-addition dominates in bromonium ion pathways, preventing cis formation .
- Ring Strain : cis isomer exhibits higher torsional strain (eclipsed Br atoms) compared to trans .
- Resolution : Explore non-classical pathways (e.g., photochemical bromination or radical intermediates) to bypass kinetic barriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
